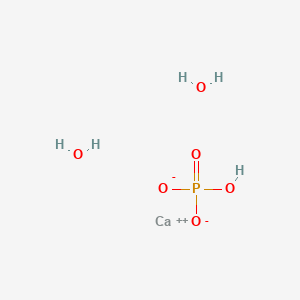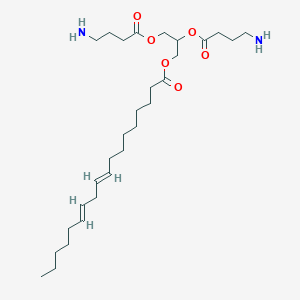
Calcium hydrogen phosphate dihydrate
Descripción general
Descripción
Calcium hydrogen phosphate dihydrate, also known as dicalcium phosphate or calcium monohydrogen phosphate, is a calcium phosphate with the formula CaHPO4 and its dihydrate . It is also known by other names such as dibasic calcium phosphate or calcium monohydrogen phosphate . It is used as a food additive, found in some toothpastes as a polishing agent, and is a biomaterial .
Synthesis Analysis
Dibasic calcium phosphate is produced by the neutralization of calcium hydroxide with phosphoric acid, which precipitates the dihydrate as a solid . At 60 °C, the anhydrous form is precipitated . In a continuous process, CaCl2 can be treated with (NH4)2HPO4 to form the dihydrate .
Molecular Structure Analysis
The structure of the anhydrous and dihydrated forms have been determined by X-ray crystallography . The structure of the monohydrate was determined by electron crystallography .
Chemical Reactions Analysis
The origin of the multistep thermal dehydration of calcium hydrogen phosphate dihydrate to form γ-calcium diphosphate via calcium hydrogen phosphate anhydride was investigated . The overall thermal dehydration was separated into five partially overlapping steps through systematic kinetic analysis .
Physical And Chemical Properties Analysis
Calcium hydrogen phosphate dihydrate is a white powder that is odorless . It has a density of 2.31 g/cm3 (dihydrate) and is insoluble in water . It decomposes upon heating .
Aplicaciones Científicas De Investigación
Biomaterials and Tissue Engineering
Calcium hydrogen phosphate dihydrate is a precursor material of hydroxylapatite, the mineral phase of calcified tissues . It is known to show high biocompatibility and resorbability in-vivo . It can be used in fabricating resorbable biomaterials for tissue engineering .
Crystal Alignment
The crystal alignment of polycrystalline calcium hydrogen phosphate dihydrate can be controlled using a magnetic field . This property can be beneficial in various applications where the alignment of crystals is crucial .
Pharmaceutical Applications
Calcium hydrogen phosphate dihydrate is used in the manufacture of pharmaceutical tablets . It provides the necessary calcium and phosphorus, which are essential nutrients .
Nutritional Supplements
This compound is also a source of calcium and phosphorus in nutritional supplements . It helps in fulfilling the dietary requirements of these nutrients .
Preparation of High-Temperature Stoichiometric Sintered Hydroxyapatite
Calcium hydrogen phosphate dihydrate is used to prepare high-temperature stoichiometric sintered hydroxyapatite, a component of calcium phosphate cement .
Production of Calcium Pyrophosphate
It is used to produce calcium pyrophosphate . This compound has various applications in different fields, including ceramics and biochemistry .
Preparation of α-Tricalcium Phosphates
Calcium hydrogen phosphate dihydrate is used for the preparation of α-tricalcium phosphates . These compounds have applications in biomedicine and dentistry .
Thermal Dehydration Studies
The compound is used in studies investigating the multistep thermal dehydration of calcium hydrogen phosphate dihydrate to form γ-calcium diphosphate . This research can provide valuable insights into the physico-geometrical constraints generated during the reaction .
Mecanismo De Acción
Target of Action
Calcium hydrogenphosphate dihydrate, also known as Dicalcium phosphate dihydrate, primarily targets the stomach and teeth . In the stomach, it reacts with acid to raise the pH . In toothpaste, it provides a source of calcium and phosphate ions to support remineralization of the teeth . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .
Mode of Action
The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .
Biochemical Pathways
The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density . The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol . Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption .
Pharmacokinetics
It is known that the stability of the compound is directly related to storage conditions . Improper temperature conditions may affect its efficacy, safety, and shelf life .
Result of Action
The result of the action of calcium hydrogenphosphate dihydrate is the neutralization of stomach acid, which can help alleviate symptoms of heartburn or indigestion . In toothpaste, it helps support the remineralization of teeth, which can contribute to dental health . As a supplement, it supports bone homeostasis, contributing to bone health .
Safety and Hazards
Direcciones Futuras
Calcium hydrogen phosphate dihydrate is extensively used as the diluent and bulking agent for preparing pharmaceutical tablets . The thermal stability and thermally induced physical and chemical changes in the preparation components directly affect the preparation conditions and the physico-chemical properties of the pharmaceutical preparation .
Propiedades
IUPAC Name |
calcium;hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAHAAMILDNBPS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872536 | |
| Record name | Calcium monohydrogen phosphate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |
| Record name | Calcium phosphate dihydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Calcium hydrogen phosphate dihydrate | |
CAS RN |
7789-77-7, 14567-92-1 | |
| Record name | Calcium phosphate dihydrate, dibasic [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brushite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium phosphate dihydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium monohydrogen phosphate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBASIC CALCIUM PHOSPHATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of calcium hydrogen phosphate dihydrate?
A1: The molecular formula of calcium hydrogen phosphate dihydrate is CaHPO4·2H2O. Its molecular weight is 172.09 g/mol.
Q2: What spectroscopic data is available for CHPD?
A2: Fourier Transform Infrared Spectroscopy (FTIR) and Fourier Transform Raman Spectroscopy are commonly employed to analyze CHPD. [] Characteristic peaks in FTIR and Raman spectra help identify the functional groups and confirm the presence of CHPD. For instance, P-O-P asymmetric stretchings are observed in both FTIR and Raman spectra. []
Q3: How does the stability of calcium hydrogen phosphate dihydrate vary under different conditions?
A3: The stability of CHPD is influenced by factors like temperature, pH, and the presence of additives. For example, thermal analysis reveals that CHPD undergoes multi-step dehydration at elevated temperatures, ultimately transforming into γ-calcium pyrophosphate (γ-CPP). [] The presence of certain anionic surfactants can also lead to phase changes, forming a mixture of CHPD and octacalcium phosphate. []
Q4: What are some applications of CHPD that leverage its material properties?
A4: CHPD's biocompatibility and resorbability make it suitable for applications in biomaterials and medicine. It serves as a precursor to hydroxyapatite, the mineral phase of bone. [] Research explores its use as a fire retardant in melamine-urea-formaldehyde-bonded wood composites. [] It is also a component in some dental hygiene agents due to its ability to adsorb substances like albumin, dextran, and lipids. []
Q5: How does calcium hydrogen phosphate dihydrate interact with biological systems?
A5: CHPD is often studied in the context of biomineralization, particularly in the formation of urinary stones. [, , , , , , , , ] It is a stable form of calcium phosphate found in urinary calculi. Researchers investigate its interactions with various substances, including plant extracts, to understand and potentially inhibit its crystallization process. [, , , , , ]
Q6: Can you elaborate on the role of CHPD in the formation of urinary stones?
A6: CHPD, also known as brushite in this context, is commonly found in urinary stones. [, , , , , , , , ] Its formation is influenced by factors such as urine pH, concentration of calcium and phosphate ions, and the presence of promoters or inhibitors. Researchers investigate CHPD crystal growth in vitro using techniques like single diffusion gel growth to understand the mechanisms of stone formation and explore potential inhibitors. [, , , , , , ]
Q7: How is CHPD used in the development of biomaterials?
A7: CHPD is a precursor material for hydroxyapatite, the mineral phase of bone, and exhibits high biocompatibility and resorbability. [] This makes it a valuable material in the development of bone replacement materials. For example, it is used as a precursor in the fabrication of carbonate apatite blocks, a type of bone replacement used to repair defects. []
Q8: What factors influence the dissolution and solubility of CHPD?
A8: The dissolution rate and solubility of CHPD are influenced by factors such as pH, temperature, and the presence of other ions or compounds in the surrounding media. [, ] For example, CHPD's solubility is higher in acidic environments.
Q9: How do dissolution and solubility affect the bioavailability of CHPD?
A9: Dissolution is a critical factor affecting the bioavailability of CHPD, particularly in oral drug delivery. Faster dissolution typically leads to quicker absorption and potentially higher bioavailability. []
Q10: What are some alternatives to CHPD in its different applications?
A10: Alternatives to CHPD depend on the specific application. In drug formulations, other fillers like lactose, mannitol, microcrystalline cellulose, and hydroxyapatite can be considered. [, , ] For bone replacement materials, other calcium phosphate ceramics and polymers are potential alternatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)